molecular formula C20H21N5O3S4 B2733692 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 362502-04-3

2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2733692
CAS No.: 362502-04-3
M. Wt: 507.66
InChI Key: QGMWDOCCODYVHX-UHFFFAOYSA-N
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Description

2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H21N5O3S4 and its molecular weight is 507.66. The purity is usually 95%.
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Biological Activity

The compound 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide represents a novel chemical entity with potential therapeutic applications. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of ethoxy and ethylthio groups may enhance its pharmacological profile.

Antimicrobial Activity

Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. For example, compounds with similar structural motifs have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymatic pathways in microbial metabolism.

Compound Target Pathogen Activity
Thieno derivativesE. coliInhibition of growth
Thieno derivativesS. aureusStrong antibacterial effect

Anti-Cancer Activity

Thieno[3,2-d]pyrimidines have been investigated for their anti-cancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

  • Case Study:
    • A study evaluated the cytotoxic effects of similar thieno derivatives on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, particularly in breast and lung cancer cells.

Enzyme Inhibition

The compound's structure suggests potential activity as an enzyme inhibitor. For instance, compounds with similar scaffolds have been reported to inhibit enzymes such as:

  • Phenylethanolamine N-methyltransferase (PNMT) : This enzyme is critical in catecholamine biosynthesis.
Enzyme Inhibition Type Reference
PNMTCompetitive

The proposed mechanism of action for this compound involves:

  • Binding to specific receptors or enzymes.
  • Modulating signaling pathways associated with inflammation and cell growth.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (absorption, distribution, metabolism, excretion) is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable properties; however, detailed toxicological evaluations are necessary to ensure safety.

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S4/c1-3-28-13-7-5-12(6-8-13)25-17(27)16-14(9-10-30-16)21-19(25)31-11-15(26)22-18-23-24-20(32-18)29-4-2/h5-8H,3-4,9-11H2,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMWDOCCODYVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=NN=C(S4)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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